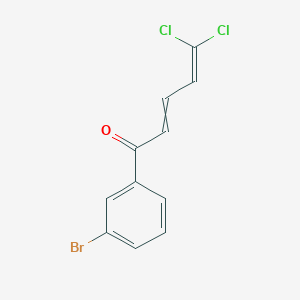![molecular formula C10H14O5S B12560616 2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol CAS No. 144268-00-8](/img/structure/B12560616.png)
2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol is an organic compound characterized by the presence of a hydroxyethyl sulfanyl group attached to a benzene ring substituted with two methoxy groups and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxyphenol and 2-bromoethanol.
Reaction with Thiol: The 3,5-dimethoxyphenol is reacted with 2-bromoethanol in the presence of a base such as sodium hydroxide to form the intermediate 2-(2-hydroxyethylthio)-3,5-dimethoxyphenol.
Oxidation: The intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: The compound may modulate cell signaling pathways, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-Hydroxyethyl)sulfanyl]ethan-1-ol: Similar structure but lacks the methoxy and additional hydroxyl groups.
3,5-Dimethoxyphenol: Similar structure but lacks the hydroxyethyl sulfanyl group.
Uniqueness
2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol is unique due to the combination of its hydroxyethyl sulfanyl group and the presence of both methoxy and hydroxyl groups on the benzene ring
Propiedades
Número CAS |
144268-00-8 |
|---|---|
Fórmula molecular |
C10H14O5S |
Peso molecular |
246.28 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylsulfanyl)-3,5-dimethoxybenzene-1,4-diol |
InChI |
InChI=1S/C10H14O5S/c1-14-7-5-6(12)10(16-4-3-11)9(15-2)8(7)13/h5,11-13H,3-4H2,1-2H3 |
Clave InChI |
AUYSTSCUPNVPPS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1)O)SCCO)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


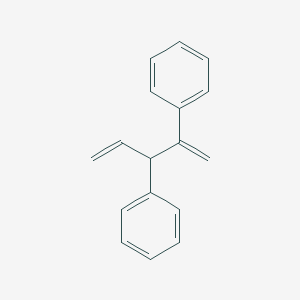
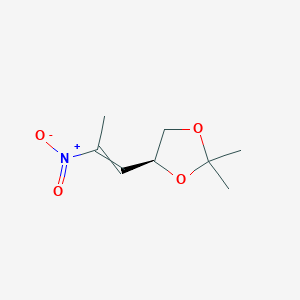
![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)
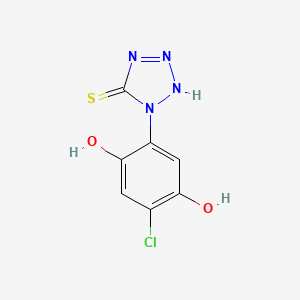
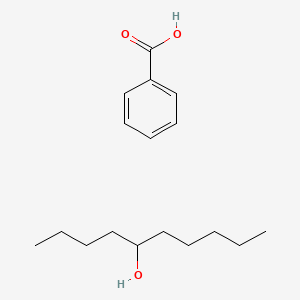

![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)
![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)


![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
